2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15)8(16-5)13-10(12-6)11(2,3)4/h1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWYPQKCGFSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)(C)C)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, such as tert-butyl acetoacetate and thiourea, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions:
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Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates that further oxidize to sulfones under stronger conditions .
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Applications : Sulfone derivatives exhibit enhanced solubility and stability, making them valuable in medicinal chemistry .
Nucleophilic Substitution at the Methylsulfanyl Group
The -SMe group participates in nucleophilic substitution reactions, particularly with amines or thiols:
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Key Insight : Substitution proceeds through an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring .
Reduction of the Carboxylic Acid Group
The carboxylic acid moiety can be reduced to a primary alcohol:
| Reducing Agent | Conditions | Product | References |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, −10°C to RT, 1 h | 2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-methanol |
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Limitations : Over-reduction of the pyrimidine ring is avoided by controlling temperature and reaction time .
Esterification and Amidation
The carboxylic acid undergoes derivatization to form esters or amides:
Ring Functionalization
The pyrimidine ring itself can undergo electrophilic substitution or cross-coupling:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Halogenation (Cl) | POCl<sub>3</sub>, DMF, 80°C, 6 h | 5-Chloro-2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine | |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-(aryl)pyrimidine-5-carboxylic acid |
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Note : Halogenation at position 5 enables further cross-coupling reactions for structural diversification.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds within the pyrimidine class, including 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Pyrimidine derivatives have shown promise as CDK inhibitors, which can lead to apoptosis in cancer cells .
Mechanism of Action
The mechanism through which 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic outcomes. For instance, it may act as a ligand that binds to enzymes involved in tumor growth and proliferation .
Synthesis and Characterization
The synthesis of 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimidine Ring : The initial step involves the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives.
- Substitution Reactions : Subsequent steps may involve introducing the tert-butyl and methylsulfanyl groups through nucleophilic substitution reactions.
- Carboxylation : The final step often includes the introduction of the carboxylic acid functionality via carboxylation reactions.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Reagents Used | Products |
|---|---|---|---|
| 1 | Condensation | Aldehydes + Urea | Pyrimidine intermediate |
| 2 | Nucleophilic Substitution | Tert-butyl halides | Substituted pyrimidine |
| 3 | Carboxylation | CO₂ + Base | Carboxylic acid derivative |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrimidine derivatives similar to 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid:
- Antitumor Activity : A study demonstrated that related compounds showed cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .
- Antibacterial Properties : Some derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Apoptosis Induction : Research indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways, further supporting their potential as therapeutic agents .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | HeLa Cells | 34 |
| Compound B | Antibacterial | E. Coli | 25 |
| Compound C | Apoptosis Induction | HCT-116 Cells | 36 |
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 4, and 6, altering electronic, steric, and solubility profiles:
Biological Activity
2-Tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS No. 949285-85-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to consolidate the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 240.32 g/mol
- Structure : The compound features a pyrimidine ring substituted with tert-butyl and methylsulfanyl groups, contributing to its unique biological profile.
Antibacterial Activity
Research has indicated that compounds similar to 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives of pyrimidine have shown activity against various strains of bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 4 µg/mL |
| Example B | Escherichia coli | 50 µg/mL |
| Example C | Bacillus subtilis | 100 µg/mL |
These findings suggest a promising antibacterial potential for the compound , particularly against Gram-positive bacteria .
Antifungal Activity
Similar to its antibacterial effects, the compound may also exhibit antifungal activity. Research has shown that certain pyrimidine derivatives can inhibit fungal growth effectively:
| Compound | Fungal Strain | MIC |
|---|---|---|
| Compound D | Candida albicans | 8 µg/mL |
| Compound E | Aspergillus fumigatus | 16 µg/mL |
These results highlight the potential application of this compound in treating fungal infections .
Anticancer Activity
The anticancer properties of 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid have been explored through various in vitro studies. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines:
- In Vitro Studies : In cell proliferation assays, certain derivatives exhibited IC values below 40 nM against various cancer cell lines, indicating potent antiproliferative effects.
- Mechanism of Action : The mechanism often involves microtubule depolymerization, which is crucial for cancer cell division. For example, one study reported a compound being significantly more effective than standard treatments like paclitaxel in inhibiting microtubule assembly .
Case Studies
- Xenograft Model : In vivo studies using MDA-MB-435 xenografts demonstrated that administration of related compounds resulted in significant tumor growth inhibition compared to controls, suggesting a strong therapeutic potential for this class of compounds .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its effectiveness while reducing resistance mechanisms commonly observed in cancer therapies .
Q & A
Q. What are the common synthetic routes for preparing 2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyrimidine core. A typical approach involves: (i) Chlorination : Reacting a pyrimidine precursor (e.g., 4-methyl-6-(methylsulfanyl)pyrimidine) with phosphoryl chloride (POCl₃) to introduce reactive halide groups at the 2-position . (ii) Substitution : Introducing the tert-butyl group via nucleophilic substitution using tert-butylamine or tert-butoxide under anhydrous conditions . (iii) Carboxylation : Oxidizing the 5-position using CO₂ or a carboxylation agent (e.g., KCNO) in the presence of a transition metal catalyst .
- Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and stereoelectronic effects. Pyrimidine derivatives with bulky tert-butyl groups often exhibit distinct torsion angles, which can be compared to published analogs .
- NMR Spectroscopy : Use - and -NMR to verify methylsulfanyl (-SMe) and tert-butyl signals. The tert-butyl group typically appears as a singlet at ~1.3 ppm in -NMR .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak matches the calculated mass (C₁₂H₁₈N₂O₂S).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol-generating steps (e.g., grinding), employ NIOSH-approved respirators .
- Ventilation : Work in a fume hood to mitigate inhalation risks, as pyrimidine derivatives may release toxic sulfides upon decomposition .
- First Aid : In case of skin contact, wash immediately with 5% sodium bicarbonate solution to neutralize acidic byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and methylsulfanyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The tert-butyl group at the 2-position restricts access to the pyrimidine ring, limiting nucleophilic attack. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity .
- Electronic Effects : The methylsulfanyl group at the 6-position acts as a weak electron donor, stabilizing intermediates in Suzuki-Miyaura couplings. Optimize conditions with Pd(OAc)₂ and K₂CO₃ in DMF at 80°C .
- Validation : Compare reaction yields with analogs lacking the tert-butyl group to isolate steric contributions .
Q. What strategies resolve contradictions in reported stability data under acidic conditions?
- Methodological Answer :
- Controlled Stability Studies : Prepare buffer solutions (pH 1–7) and incubate the compound at 37°C. Analyze degradation products via LC-MS every 24 hours.
- Conflicting Evidence : Some studies suggest tert-butyl esters hydrolyze rapidly at pH < 3, while others report stability due to sulfur’s electron-withdrawing effects. Adjust experimental parameters (e.g., ionic strength, temperature) to identify critical degradation pathways .
Q. How can researchers mitigate challenges in chiral resolution of derivatives?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Optimize mobile phase composition (hexane:isopropanol 90:10) to resolve enantiomers .
- Crystallization : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and analyze via single-crystal XRD to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
